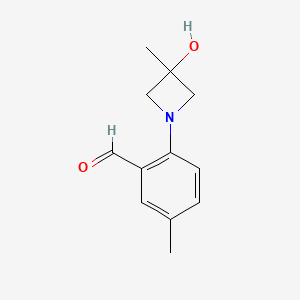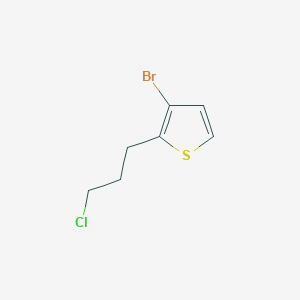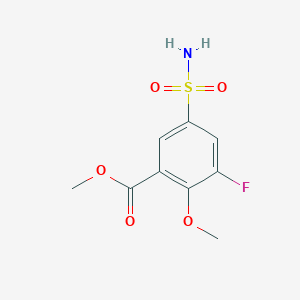
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a sulfamoyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-fluoro-2-methoxybenzoate.
Sulfamoylation: The ester is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-amino-2-methoxy-5-sulfamoylbenzoate.
Hydrolysis: 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid.
Reduction: 3-fluoro-2-methoxy-5-aminobenzoate.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate exerts its effects depends on its application:
Biochemical Interactions: The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity.
Molecular Targets: Targets may include specific proteins or nucleic acids, depending on the biological context.
Pathways Involved: The compound may influence signaling pathways related to inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 3-chloro-2-methoxy-5-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties.
Methyl 3-fluoro-2-methoxybenzoate: Lacks the sulfamoyl group, which is crucial for certain biochemical interactions.
Uniqueness
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a fluorine atom and a sulfamoyl group makes it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C9H10FNO5S |
|---|---|
Peso molecular |
263.24 g/mol |
Nombre IUPAC |
methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO5S/c1-15-8-6(9(12)16-2)3-5(4-7(8)10)17(11,13)14/h3-4H,1-2H3,(H2,11,13,14) |
Clave InChI |
YVUMSKISTFRAES-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
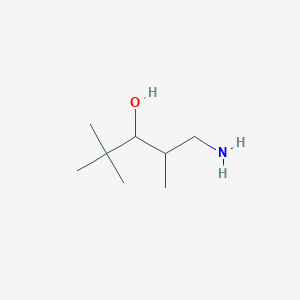

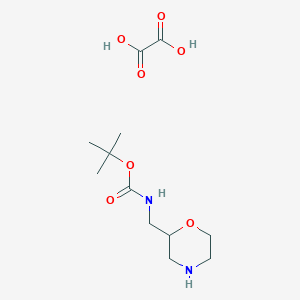
![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)


![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
